methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate
Overview
Description
Methyl 1-chloro-8-oxo-7,8-dihydro-6H-pyrido[3,4-b]pyrrolizine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrrolizine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable chlorinating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization and chlorination processes efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-8-oxo-7,8-dihydro-6H-pyrido[3,4-b]pyrrolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolizine compounds .
Scientific Research Applications
Methyl 1-chloro-8-oxo-7,8-dihydro-6H-pyrido[3,4-b]pyrrolizine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate include other pyrrolizine derivatives and heterocyclic compounds with analogous structures, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are studied for their medicinal properties.
Pyrrolopyrazines: Known for their biological activities, these compounds also contain a fused ring system and exhibit diverse pharmacological effects.
Uniqueness
What sets this compound apart is its specific functional groups and the resulting chemical reactivity. Its unique structure allows for targeted modifications, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H9ClN2O3 |
---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)7-5-15-8-2-3-14-11(13)6(8)4-9(15)10(7)16/h2-4,7H,5H2,1H3 |
InChI Key |
JWIDWBMVHOHBSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN2C3=C(C=C2C1=O)C(=NC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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